molecular formula C19H25N3 B12858622 (S)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine

(S)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine

Cat. No.: B12858622
M. Wt: 295.4 g/mol
InChI Key: FICGKKWNGWEQKW-LSOMNZGLSA-N
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Description

(S)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine is a chiral compound that features a quinoline moiety and a quinuclidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine can be achieved through several synthetic routes. One common method involves the organocatalytic desymmetrization of acetaldehyde, which forms an iminium compound with a primary amine and an organocatalyst . The reaction mechanism includes the formation of an iminium ion, closure to form an enamine, and hydrolysis to release water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as the use of efficient catalysts and reaction conditions that maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety can yield quinoline N-oxides, while reduction can revert these products back to the original quinoline structure .

Scientific Research Applications

(S)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific diseases.

    Industry: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine involves its interaction with molecular targets and pathways within biological systems. The quinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The quinuclidine structure may also contribute to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine is unique due to its specific chiral configuration and the combination of quinoline and quinuclidine structures. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Properties

Molecular Formula

C19H25N3

Molecular Weight

295.4 g/mol

IUPAC Name

(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine

InChI

InChI=1S/C19H25N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19H,2,8,10-12,20H2,1H3/t13-,14-,18-,19-/m0/s1

InChI Key

FICGKKWNGWEQKW-LSOMNZGLSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)N

Canonical SMILES

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N

Origin of Product

United States

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